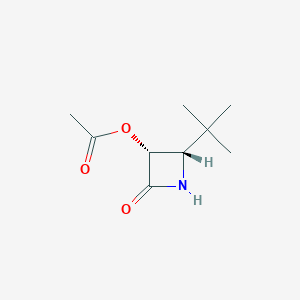![molecular formula C14H22N2O5 B12603142 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-](/img/structure/B12603142.png)
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- is an organic compound known for its unique spirocyclic structure. This compound is characterized by a spiro linkage between two nitrogen atoms and a nonane ring, making it a significant molecule in various chemical and pharmaceutical applications .
Méthodes De Préparation
The synthesis of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- involves several steps. One common method includes the nucleophilic substitution reaction of cyclohexanone with tert-butyl alcohol to form the ester. This ester is then subjected to esterification using sulfite as the esterification reagent to yield the final product .
Analyse Des Réactions Chimiques
1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Applications De Recherche Scientifique
This compound finds applications in multiple scientific fields:
Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of pesticides, coatings, plastic additives, and surfactants.
Mécanisme D'action
The mechanism of action of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- include:
1,7-Diazaspiro[4.4]nonane-7-acetic acid, methyl ester: This compound shares a similar spirocyclic structure but differs in the ester group.
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: Another spirocyclic compound with additional nitrogen atoms in the ring.
The uniqueness of 1,7-Diazaspiro[4.4]nonane-7-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-6-oxo-, (5R)- lies in its specific spiro linkage and the presence of the tert-butyl ester group, which imparts distinct chemical properties and reactivity .
Propriétés
Formule moléculaire |
C14H22N2O5 |
|---|---|
Poids moléculaire |
298.33 g/mol |
Nom IUPAC |
2-[(5R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-1,7-diazaspiro[4.4]nonan-7-yl]acetic acid |
InChI |
InChI=1S/C14H22N2O5/c1-13(2,3)21-12(20)16-7-4-5-14(16)6-8-15(11(14)19)9-10(17)18/h4-9H2,1-3H3,(H,17,18)/t14-/m1/s1 |
Clé InChI |
BPOKRWSVXFQVBY-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@]12CCN(C2=O)CC(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC12CCN(C2=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


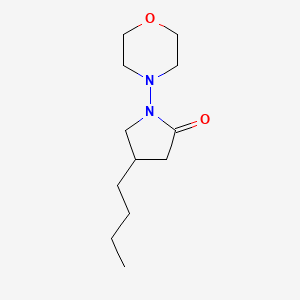
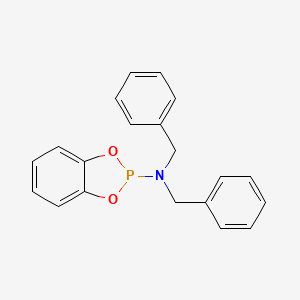

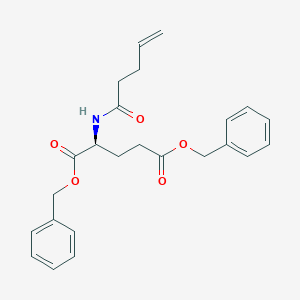
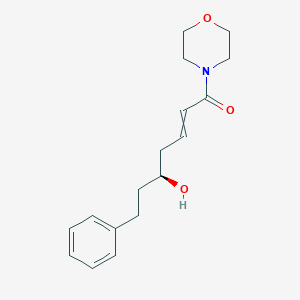
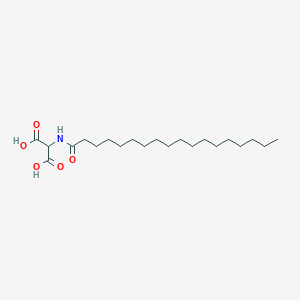
![4-(1H-Pyrrolo[2,3-B]pyridin-3-ylcarbonyl)piperidine](/img/structure/B12603103.png)

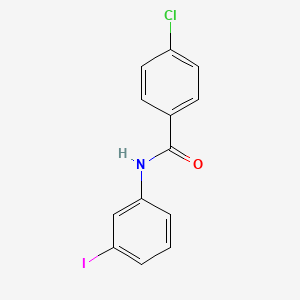
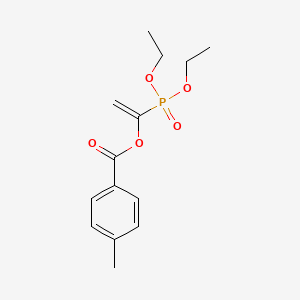
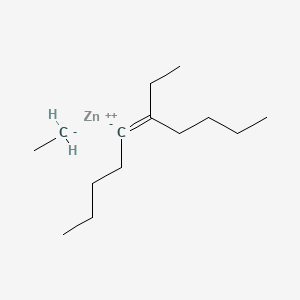
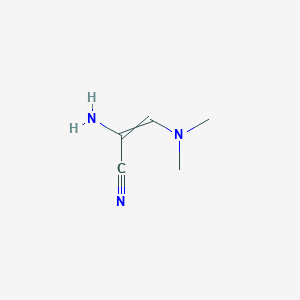
![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12603131.png)
